2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C16H21ClN2O3S[_{{{CITATION{{{1{929973-02-4 | 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl ...](https://www.chemscene.com/929973-02-4.html). This compound is characterized by its complex structure, which includes a chloro group, a piperazine ring, and a tetrahydronaphthalene moiety[{{{CITATION{{{_2{2-chloro-1- 4- (5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1 .... It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through the hydrogenation of naphthalene. The sulfonyl chloride derivative of tetrahydronaphthalene is then reacted with piperazine under controlled conditions to form the desired compound[_{{{CITATION{{{_2{2-chloro-1- 4- (5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1 ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloroformate or chloroamide.
Reduction: : The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Chloroformate or chloroamide derivatives.
Reduction: : Sulfide or thiol derivatives.
Substitution: : Various substituted piperazine derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its therapeutic potential in treating certain diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and reactivity. Similar compounds include:
2-Chloro-1-(piperazin-1-yl)ethan-1-one: : Lacks the tetrahydronaphthalene moiety.
2-Chloro-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one: : Contains a methanesulfonyl group instead of the tetrahydronaphthalene group.
Properties
IUPAC Name |
2-chloro-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-12-16(20)18-7-9-19(10-8-18)23(21,22)15-6-5-13-3-1-2-4-14(13)11-15/h5-6,11H,1-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVXWIYWRRICLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.